Ochratoxin B methyl ester

Description

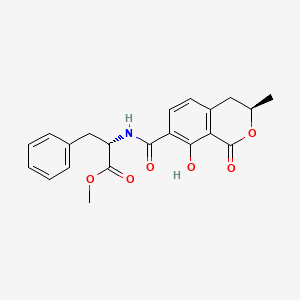

Ochratoxin B methyl ester (OTB-Me) is a methylated derivative of ochratoxin B (OTB), a mycotoxin produced by Aspergillus and Penicillium species. Structurally, OTB-Me is formed by esterification of the hydroxyl group in the phenylalanine moiety of OTB with a methyl group (‑OCH₃) . Unlike ochratoxin A (OTA), which contains a chlorine atom on its dihydroisocoumarin moiety, OTB and its derivatives lack this chlorine substitution, resulting in reduced toxicity compared to OTA . OTB-Me is classified as a "modified mycotoxin," a product of fungal metabolism or food processing, and its occurrence has been reported in marine-derived fungi, soil, and agricultural commodities .

Properties

CAS No. |

18496-57-6 |

|---|---|

Molecular Formula |

C21H21NO6 |

Molecular Weight |

383.4 |

IUPAC Name |

methyl (2S)-2-[[(3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoate |

InChI |

InChI=1S/C21H21NO6/c1-12-10-14-8-9-15(18(23)17(14)21(26)28-12)19(24)22-16(20(25)27-2)11-13-6-4-3-5-7-13/h3-9,12,16,23H,10-11H2,1-2H3,(H,22,24)/t12-,16+/m1/s1 |

InChI Key |

AHCWMOFIRSZKKF-WBMJQRKESA-N |

SMILES |

CC1CC2=C(C(=C(C=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)OC)O)C(=O)O1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparisons

Ochratoxins share a core structure comprising an isocoumarin linked via an amide bond to L-phenylalanine. Key structural differences among analogs include:

- Ochratoxin A (OTA) : Contains a chlorine atom on the isocoumarin moiety and a hydroxyl group on phenylalanine.

- Ochratoxin B (OTB) : Lacks the chlorine atom present in OTA.

- Ochratoxin C (OTC) : Ethyl ester derivative of OTA (phenylalanine hydroxyl group replaced by ethyl ester).

- Ochratoxin B Methyl Ester (OTB-Me) : Methyl ester derivative of OTB.

- Ochratoxin A Methyl Ester (OTA-Me) : Methyl ester derivative of OTA .

Table 1: Structural Features of Ochratoxin Analogs

| Compound | Chlorine Atom | Ester Group | Molecular Weight (g/mol) |

|---|---|---|---|

| OTA | Yes | None | 403.08 |

| OTB | No | None | 369.12 |

| OTC | Yes | Ethyl | 431.11 |

| OTA-Me | Yes | Methyl | 417.10 |

| OTB-Me | No | Methyl | 383.14 |

Toxicity Profiles

In Vitro and In Vivo Toxicity

- OTA vs. OTB : OTA is significantly more toxic than OTB due to the chlorine atom enhancing cellular uptake and binding . For example, OTA’s oral LD₅₀ in day-old chicks is 166 mg/kg, while OTB is less acutely toxic .

- OTC : Exhibits toxicity comparable to OTA in vitro (e.g., LC₅₀ values in HeLa cells: 5 µM for OTA vs. 9 µM for OTC) but shows lower acute toxicity in vivo (e.g., LD₅₀ in rainbow trout: 3.0 mg/kg for OTA vs. 13.0 mg/kg for OTB ethyl ester) .

- OTA-Me: Less toxic than OTA in vivo. For instance, OTA-Me was non-lethal in day-old chicks at 3.9 mg/kg, whereas OTA’s LD₅₀ is 166 mg/kg .

- OTB-Me: Limited direct toxicity data are available, but structural analogs suggest reduced toxicity compared to chlorinated derivatives. In brine shrimp assays, OTA-Me showed LC₅₀ values of 2.59 µM, while OTB-Me’s toxicity remains unquantified in similar studies .

Table 2: Acute Toxicity of Ochratoxin Derivatives

| Compound | LD₅₀ (mg/kg, Chicks) | LC₅₀ (HeLa Cells, µM) | Brine Shrimp LC₅₀ (µM) |

|---|---|---|---|

| OTA | 166 | 5 | 13.74 |

| OTB | >216* | >10* | N/A |

| OTC | 216 | 9 | N/A |

| OTA-Me | Non-lethal at 3.9 | N/A | 2.59 |

| OTB-Me | Non-lethal (ducklings) | N/A | N/A |

Data from ; *Estimated from structural analog data.

Quantitative Structure-Property Relationship (QSPR) Insights

A QSPR study assigned toxicity values based on molecular descriptors:

- OTB-Me: 20.00

- OTA-Me: 22.49

- OTB ethyl ester: 19.41 Higher values correlate with reduced toxicity, suggesting OTB-Me is less toxic than OTA-Me but more toxic than OTB ethyl ester .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.